4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions in solvents such as xylene, followed by the addition of a base to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. The amino and keto groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but with different substituents and ring fusion.
Uniqueness
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-amino-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C7H8N4O2/c8-5-4-6(12)9-1-2-13-7(4)11-3-10-5/h3H,1-2H2,(H,9,12)(H2,8,10,11) |
InChI Key |
RDGLADDXPVHWLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=NC(=C2C(=O)N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.